Ethyl 3-hydroxypiperidine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-hydroxypiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)7-6(10)4-3-5-9-7/h6-7,9-10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTBBTRSBUVVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698391 | |
| Record name | Ethyl 3-hydroxypiperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142954-54-9 | |
| Record name | Ethyl 3-hydroxypiperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Piperidine Derivatives As Versatile Heterocyclic Scaffolds in Modern Organic Chemistry
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in modern organic chemistry and medicinal chemistry. nih.govajchem-a.com Piperidine derivatives are integral components of numerous natural products, alkaloids, and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. ajchem-a.com Their prevalence in over twenty classes of pharmaceuticals underscores their significance. researchgate.net
Rationale for Dedicated Research on Ethyl 3 Hydroxypiperidine 2 Carboxylate As a Strategic Synthetic Target and Intermediate
The dedicated research focus on Ethyl 3-hydroxypiperidine-2-carboxylate stems from its identity as a highly functionalized and stereochemically rich building block. Its strategic importance can be attributed to several key features:
Multiple Functional Groups: The molecule contains a secondary amine, a hydroxyl group, and an ethyl ester. These functional groups offer orthogonal handles for a variety of chemical transformations. The amine can undergo N-alkylation, acylation, or serve as a nucleophile; the hydroxyl group can be derivatized or used to direct subsequent reactions; and the ester can be hydrolyzed, reduced, or converted to an amide.
Stereochemical Complexity: With two adjacent chiral centers (C2 and C3), four possible stereoisomers exist. Access to stereochemically pure forms of this compound is of paramount importance, as the specific stereoisomer of a final drug molecule often dictates its biological activity and safety profile. The 3-hydroxy-2-substituted piperidine (B6355638) motif is a key feature in several bioactive compounds. nih.gov
Synthetic Versatility: As a chiral scaffold, it serves as a precursor for more complex molecules. For instance, the controlled modification of its functional groups can lead to the synthesis of diverse libraries of compounds for drug discovery, including potent enzyme inhibitors and other therapeutic agents. nih.gov The development of modular strategies to access such decorated piperidines is a significant area of research. nih.gov
The synthesis of specific stereoisomers of hydroxypiperidine carboxylates allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR) in medicinal chemistry programs.
Historical Context and Evolution of Synthetic Approaches to Hydroxypiperidine Carboxylates
Classical and Contemporary Chemical Synthesis Routes
The construction of the substituted piperidine core of this compound can be achieved through various synthetic pathways, each with its own advantages and challenges.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the formation of amines, including cyclic amines like piperidines. libretexts.orglibretexts.orgyoutube.com This process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com For the synthesis of the target molecule, this strategy would likely involve an intramolecular reaction of a linear amino-aldehyde or amino-ketone precursor.
The general pathway involves a bifunctional linear substrate containing an amine at one end and a keto-ester or related carbonyl group at the other. The initial step is the intramolecular condensation between the amine and a ketone to form a cyclic imine. This intermediate is then reduced to the final piperidine product. Various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.orglibretexts.org The choice of reducing agent is crucial; for instance, NaBH₃CN is particularly effective as it is less reactive towards the carbonyl starting material and selectively reduces the imine as it forms. youtube.com
A plausible precursor for this compound via this route would be an amino-keto ester. The cyclization and reduction would establish the piperidine ring, with the hydroxyl and ester functionalities already in place or introduced via precursors.
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics |
|---|---|
| H₂/Catalyst (Ni, Pd, Pt) | Effective for a wide range of substrates; can sometimes lead to over-reduction of other functional groups. libretexts.orgmdpi.com |
| Sodium Borohydride (NaBH₄) | A mild reducing agent, but can also reduce the initial aldehyde/ketone. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the reduction of the iminium ion over the carbonyl group, making it ideal for one-pot reactions. youtube.com |
| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and effective reagent, often used for its selectivity and less toxic byproducts compared to cyanoborohydride. |
Cycloaddition Reactions in Piperidine Ring Formation
Cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions, are powerful tools for the stereocontrolled synthesis of heterocyclic rings. The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a common method for constructing five-membered pyrrolidine (B122466) rings. mdpi.comnih.gov While not directly forming the six-membered piperidine ring, related strategies and extensions of this chemistry can be adapted.
For instance, stabilized azomethine ylides derived from piperidine-2-carboxylates can react with various dipolarophiles. nih.gov More directly, the formation of the piperidine ring can be envisioned through aza-Diels-Alder or [4+2] cycloaddition reactions. In this approach, an imine acts as the dienophile, reacting with a suitable diene to form a tetrahydropyridine (B1245486) intermediate, which can then be further functionalized to yield the target compound.
Another relevant approach is the [3+2] cycloaddition involving oxidopyrylium ylides, which can react to form complex polycyclic systems that may serve as precursors to highly substituted piperidines after subsequent rearrangement or ring-opening reactions. uchicago.edu
Derivatization from Pre-formed Piperidine Scaffolds
A common and practical approach to synthesizing this compound involves modifying a pre-existing, simpler piperidine derivative. A typical starting material for this route is 3-hydroxypiperidine or its N-protected form, such as N-Boc-3-hydroxypiperidine. vulcanchem.comgoogle.com
The synthesis of the 3-hydroxypiperidine scaffold itself can be achieved by several methods, most notably the hydrogenation of 3-hydroxypyridine. vulcanchem.comgoogle.com This reduction is often carried out under high pressure using catalysts like rhodium on carbon (Rh/C). vulcanchem.com
Synthetic Sequence from 3-Hydroxypyridine:
Hydrogenation: 3-Hydroxypyridine is catalytically hydrogenated to produce racemic 3-hydroxypiperidine. vulcanchem.com
Nitrogen Protection: The secondary amine of 3-hydroxypiperidine is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps. This yields N-Boc-3-hydroxypiperidine. google.com
Oxidation: The hydroxyl group at C3 is oxidized to a ketone, yielding N-Boc-3-oxopiperidine.
Carboxylation: An ethyl carboxylate group is introduced at the C2 position. This can be achieved through various methods, such as reacting the ketone with ethyl cyanoformate in the presence of a strong base to form a β-keto ester.
Reduction: The ketone at C3 is then selectively reduced back to a hydroxyl group. The choice of reducing agent at this stage can influence the diastereoselectivity of the final product.
Deprotection (Optional): The N-Boc protecting group can be removed if the free amine is desired.
Alternatively, direct cyclization of precursors like 5-halo-2-hydroxypentylamine hydrohalide can yield 3-hydroxypiperidine under basic conditions. chemicalbook.comgoogle.com This pre-formed ring can then undergo the functionalization steps described above.
Multi-Component Reactions for Direct Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. beilstein-journals.orgresearchgate.net They are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. A Levy-type reaction, for instance, can construct polycyclic tetrahydrocarbazoles through a copper-catalyzed three-component reaction, showcasing the power of MCRs in building complex heterocyclic systems. beilstein-journals.org
For the synthesis of a substituted piperidine like this compound, a hypothetical MCR could involve the condensation of an amine, an aldehyde, and a β-keto ester derivative in a variation of the Hantzsch pyridine synthesis, followed by reduction of the resulting dihydropyridine (B1217469) ring. While specific MCRs for the direct synthesis of the title compound are not widely documented, the principles of MCR design suggest this as a potential and efficient future strategy.
Stereoselective Synthesis Approaches
Given the presence of two chiral centers, controlling the stereochemistry during the synthesis of this compound is of paramount importance.
Chiral Pool Strategy Utilizing Natural Precursors (e.g., from amino acids like glycine (B1666218) derivatives)
The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are excellent candidates for this approach. Glycine derivatives, for example, can serve as versatile building blocks for creating complex nitrogen-containing heterocycles. mdpi.com
One powerful method involves the decarboxylative [3+2] cycloaddition of glycine-derived azomethine ylides to generate highly functionalized pyrrolidines. mdpi.com While this directly forms a five-membered ring, the principles can be extended. A more direct application for piperidine synthesis could involve using a chiral amino acid derivative as the backbone for a linear precursor that undergoes stereocontrolled intramolecular cyclization, such as the reductive amination discussed previously.
For example, a chiral precursor derived from an amino acid like L-aspartic acid or L-glutamic acid could be elaborated into a linear chain containing the necessary functionalities. The inherent stereocenter from the starting amino acid can be used to direct the formation of new stereocenters during the cyclization step, leading to an enantiomerically enriched piperidine product.
Another documented stereoselective method involves the chiral resolution of racemic 3-hydroxypiperidine. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as D-pyroglutamic acid, followed by separation through crystallization. vulcanchem.com The resolved (S)-3-hydroxypiperidine can then be carried forward through the derivatization sequence described in section 2.1.3 to yield the enantiomerically pure target compound. google.com
Table 2: Research Findings on a Key Stereoselective Step
| Reaction | Starting Material | Reagent/Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Chiral Resolution | Racemic 3-Hydroxypiperidine | D-pyroglutamic acid | Formation and separation of diastereomeric salts to isolate (S)-3-hydroxypiperidine. | vulcanchem.com |
| Asymmetric Hydrogenation | 3-Hydroxypyridine | Chiral Rhodium or Ruthenium catalysts | Potential for direct asymmetric synthesis of chiral 3-hydroxypiperidine, though challenging. | N/A |
| Enzyme-Catalyzed Reaction | Pro-chiral precursor | Transaminase or other enzymes | Biocatalytic approach to introduce chirality with high enantioselectivity. | N/A |
Asymmetric Catalysis in C-C and C-N Bond Formation
The construction of the chiral piperidine ring with precise stereochemistry at the C2 and C3 positions is a significant synthetic challenge. Asymmetric catalysis offers powerful tools to control the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the desired stereoisomers.
Organocatalytic Methods
Organocatalysis has emerged as a robust strategy for the asymmetric synthesis of highly functionalized piperidines. thieme-connect.com These methods utilize small organic molecules to catalyze reactions, often mimicking enzymatic processes and avoiding the use of metals. nih.gov A common approach involves domino or cascade reactions, where multiple bonds and stereocenters are formed in a single operation with high enantioselectivity. nih.govacs.org
For the synthesis of polysubstituted piperidines, a domino Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol has been shown to be effective. nih.govacs.org This reaction, typically between aldehydes and functionalized nitroolefins, can create up to four contiguous stereocenters with excellent enantioselectivity. nih.gov While not explicitly demonstrated for this compound, this methodology provides a framework for assembling the substituted piperidine core. For instance, the reaction of an appropriate aldehyde and a nitroolefin derivative could theoretically construct the required 2,3-substituted pattern. acs.org
Key features of organocatalytic approaches include:
Catalysts: Proline and its derivatives, such as O-TMS protected diphenylprolinol, are frequently used. nih.govacs.org
Reaction Type: Domino/cascade reactions are common, enhancing synthetic efficiency. thieme-connect.com
Stereocontrol: High levels of enantioselectivity (often >90% ee) are achievable. acs.org
A representative organocatalytic domino reaction for synthesizing polysubstituted piperidines is shown below.
Table 1: Organocatalytic Synthesis of Polysubstituted Piperidines
| Catalyst | Reactants | Key Transformation | Stereoselectivity | Reference |
|---|---|---|---|---|
| O-TMS protected diphenylprolinol | Aldehydes, Trisubstituted nitroolefins | Domino Michael addition/aminalization | Excellent enantioselectivity | nih.gov |
| (L)-Proline | Δ¹-Piperideine, Ketones | Asymmetric introduction of heterocycle | Up to 97% ee | acs.org |
| Hydrogen-bond donor catalyst | Amine, Michael acceptor | Aza-Michael/intramolecular cyclization | High enantioselectivity (85-97% ee) | thieme-connect.com |
Metal-Catalyzed Asymmetric Hydrogenation or Cyclization
Transition metal catalysis provides highly efficient and selective routes to chiral piperidines. dicp.ac.cn These methods often involve the asymmetric hydrogenation of pyridine or pyridinium (B92312) salt precursors, or asymmetric cyclization reactions. dicp.ac.cnacs.org
Rhodium-catalyzed asymmetric hydrogenation is a powerful technique. For example, a three-step process involving the partial reduction of a pyridine derivative, followed by a Rh-catalyzed asymmetric reductive Heck reaction, and a final reduction can yield a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cn This strategy has been successfully applied to the formal syntheses of drugs like Preclamol and Niraparib. snnu.edu.cnnih.gov The key is the highly regio- and enantioselective carbometalation of a dihydropyridine intermediate. snnu.edu.cnnih.gov
Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been developed to produce chiral piperidines with high enantioselectivity. thieme-connect.de Another approach involves metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-acyloxypiperidines, which can be used to introduce substituents at the 2-position with high stereocontrol. nih.gov
Table 2: Examples of Metal-Catalyzed Asymmetric Piperidine Synthesis
| Metal Catalyst | Substrate Type | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Rhodium | Pyridine derivatives | Asymmetric reductive Heck reaction | Access to 3-substituted piperidines, high yield and ee | snnu.edu.cn |
| Rhodium | Pyridinium salts | Reductive transamination | Excellent diastereo- and enantioselectivity | dicp.ac.cn |
| Iridium | Pyrazines | Asymmetric hydrogenation | Yields chiral piperazines (related N-heterocycles) with up to 96% ee | acs.org |
| Scandium Triflates | 2-Acyloxypiperidines | Nucleophilic substitution | High diastereoselectivity for 2-alkylation | nih.gov |
Biocatalytic Transformations for Chiral Induction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. nih.gov Enzymes and whole-cell systems operate under mild conditions and can exhibit exceptional enantio-, regio-, and chemoselectivity. nih.gov
Enzyme-Catalyzed Kinetic Resolution (e.g., Lipase-Catalyzed Resolution)
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipases are particularly robust and versatile enzymes for this purpose, often used for the enantioselective acylation of alcohols or hydrolysis of esters. nih.govmdpi.com
For the synthesis of a structurally related compound, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, a key intermediate for the β-lactamase inhibitor avibactam, a lipase-catalyzed resolution was a crucial step. acs.orgdatapdf.com In this chemoenzymatic synthesis, a lipase (B570770) was used for the resolution of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate. datapdf.com Lipases such as those from Pseudomonas cepacia (Lipase PS) or Candida antarctica (Lipozyme CALB) are frequently employed due to their broad substrate tolerance and high enantioselectivity. nih.govmdpi.com The reactions are often performed in organic solvents or aqueous systems under mild temperature conditions. nih.govmdpi.com
The primary advantage of lipase-catalyzed resolution is the ability to obtain one enantiomer in high purity. However, the maximum theoretical yield for the desired enantiomer is 50%.
Whole-Cell Biotransformations (e.g., Ketoreductase-mediated reductions for related compounds)
Whole-cell biotransformations leverage the metabolic machinery of microorganisms (like baker's yeast, E. coli, or fungal species) to perform complex chemical conversions. derpharmachemica.com For the synthesis of chiral hydroxy compounds, ketoreductases (KREDs) are particularly valuable enzymes. mdpi.com They catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess, often utilizing cofactors like NADH or NADPH which are regenerated by the cell's metabolism. mdpi.comnih.gov
The synthesis of (S)-N-Boc-3-hydroxypiperidine, a key precursor for the drug ibrutinib, has been efficiently achieved by the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase. mdpi.com Several studies have focused on screening KRED libraries to find the optimal enzyme and on co-expressing the KRED with a glucose dehydrogenase (GDH) to ensure efficient cofactor regeneration. derpharmachemica.commdpi.com This approach offers high conversion rates and excellent enantioselectivity (>99% ee), overcoming the 50% yield limitation of kinetic resolution. derpharmachemica.com
This ketoreductase-mediated reduction strategy is directly applicable to the synthesis of this compound from its corresponding ketone precursor, ethyl 3-oxopiperidine-2-carboxylate.
Table 3: Biocatalytic Synthesis of Chiral Hydroxypiperidines
| Biocatalyst Type | Substrate | Transformation | Key Findings | Reference |
|---|---|---|---|---|
| Ketoreductase (KRED 110) | N-1-Boc-3-piperidone | Asymmetric reduction | Complete conversion; short reaction time (3-4 hours) | derpharmachemica.com |
| Co-expressed KRED and GDH | N-Boc-3-piperidone | Asymmetric reduction | High yield and >99% ee for (S)-enantiomer | mdpi.com |
| Lipase PS (Amano) | Racemic ester precursor | Hydrolytic kinetic resolution | Achieved 96:4 enantiomeric ratio | mdpi.com |
| Amine oxidase/Ene imine reductase | N-substituted tetrahydropyridines | One-pot cascade | Stereodefined 3- and 3,4-substituted piperidines | nih.gov |
Green Chemistry Principles and Sustainable Synthesis
The synthesis of piperidine derivatives is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. nih.govresearchgate.net Key principles include atom economy, the use of safer solvents, and the application of catalysis to minimize waste. unibo.it
Biocatalytic methods, as described above, are inherently green. mdpi.com They utilize water as a solvent, operate at ambient temperature and pressure, and employ biodegradable catalysts (enzymes), significantly reducing the environmental footprint compared to many traditional chemical processes. nih.govmdpi.com The use of whole-cell systems with integrated cofactor regeneration is a prime example of an efficient and sustainable process. mdpi.com
Other green approaches to piperidine synthesis focus on improving classical methods. For instance, developing syntheses that avoid toxic reagents or minimize the number of synthetic steps contributes to a greener process. nih.govresearchgate.net The replacement of hazardous solvents like piperidine itself in processes like solid-phase peptide synthesis with greener alternatives is an active area of research. rsc.org Furthermore, developing synthetic routes from bio-renewable feedstocks, such as the production of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan, represents a significant step towards sustainable chemical manufacturing. rsc.org
The choice of catalytic systems, whether organocatalytic or metal-based, also has green implications. Catalytic reactions are preferred over stoichiometric ones, and the development of highly efficient and recyclable catalysts is a key goal.
Solvent Selection and Minimization in Reaction Design
The choice of solvent is a crucial factor in the environmental impact of a chemical process. Traditional syntheses of piperidine derivatives have often relied on halogenated or dipolar aprotic solvents, which pose significant environmental and health risks. Modern approaches prioritize the use of greener alternatives and the minimization of solvent use altogether.
In the synthesis of piperidine derivatives, a shift towards more benign solvents is evident. For instance, in the N-acylation step for the preparation of N-protected 3-hydroxypiperidines, toluene (B28343) and dichloromethane (B109758) have been traditionally used. google.com However, greener alternatives such as ethanol (B145695), isopropanol (B130326), and even water are being explored for related transformations. organic-chemistry.orggoogle.com The use of water as a solvent in the cyclization step to form the piperidine ring from precursors like 5-halo-2-hydroxypentylamine hydrohalide highlights a significant advancement in sustainable synthesis. google.com
Phase-transfer catalysis (PTC) offers a powerful technique for minimizing solvent usage and employing more environmentally friendly inorganic bases. acsgcipr.org This methodology can facilitate reactions in more benign solvents like toluene or methyl tert-butyl ether (MTBE) and, in some cases, can be performed under solvent-free conditions, dramatically increasing process productivity. acsgcipr.org
The optimization of reaction conditions, including solvent choice, can be systematically approached using Design of Experiment (DoE) methods. arkat-usa.org Such studies allow for the identification of optimal solvents that not only improve reaction yield and selectivity but also align with green chemistry principles. For example, in a study on catalytic hydrogenation, switching from ethyl acetate (B1210297) to tetrahydrofuran (B95107) (THF) was initially considered for a shorter reaction time, but the flammability of THF prompted further optimization to find a safer, equally effective solvent system. arkat-usa.org
| Solvent Class | Examples | Green Chemistry Considerations | Relevant Syntheses |
| Halogenated | Dichloromethane | High environmental impact, potential carcinogen | N-acylation of 3-hydroxypiperidine google.com |
| Aromatic | Toluene | Volatile organic compound (VOC), neurotoxin | N-acylation of 3-hydroxypiperidine google.com |
| Alcohols | Ethanol, Isopropanol | Biodegradable, lower toxicity | Recrystallization of piperidine derivatives google.com |
| Ethers | Tetrahydrofuran (THF) | Peroxide formation, flammability | Catalytic hydrogenation arkat-usa.org |
| Aqueous | Water | Non-toxic, non-flammable, abundant | Cyclization to form 3-hydroxypiperidine google.com |
Atom Economy Considerations in Synthetic Pathways
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.com Synthetic routes with high atom economy are inherently more sustainable as they generate less waste.
The synthesis of piperidines can proceed through various pathways, each with a different atom economy. For example, cycloaddition reactions and reductive amination are often more atom-economical than multi-step sequences involving protecting groups and functional group interconversions. nih.gov A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an aqueous medium represents a highly efficient and atom-economical approach. organic-chemistry.org
To illustrate the concept, consider a hypothetical synthesis of this compound. A key step is often the reduction of the corresponding pyridine precursor, Ethyl 3-hydroxypyridine-2-carboxylate. Catalytic hydrogenation is a highly atom-economical method for this transformation, as it involves the addition of hydrogen with no other reagents being incorporated into the final product.
| Reaction Type | General Transformation | Atom Economy | Example Application in Piperidine Synthesis |
| Catalytic Hydrogenation | Pyridine derivative + H₂ → Piperidine derivative | High | Reduction of Ethyl 3-hydroxypyridine-2-carboxylate |
| Reductive Amination | Di-aldehyde/ketone + Amine + Reducing agent → Piperidine | Moderate to High | Formation of the piperidine ring nih.gov |
| Cycloaddition | Diene + Imine → Tetrahydropyridine | High | Diels-Alder approach to piperidine precursors nih.gov |
| Multi-step Synthesis | Linear precursor with protecting groups → Piperidine | Low to Moderate | Classical approaches requiring protection/deprotection organic-chemistry.org |
Development of Recyclable Catalytic Systems
Catalysts are essential for many chemical transformations, but their use can lead to waste and product contamination. The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce costs and environmental impact.
For the synthesis of piperidine derivatives, several types of recyclable catalysts have been investigated:
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and reuse. For instance, palladium on carbon (Pd/C) and rhodium on alumina (B75360) (Rh/Al₂O₃) are commonly used for the hydrogenation of pyridines to piperidines and can be recovered by filtration. researchgate.net Magnetically recyclable nanoparticles functionalized with piperidine or piperazine (B1678402) have been developed as heterogeneous base catalysts for various organic reactions, demonstrating high activity and the ability to be reused multiple times without significant loss of efficiency. researchgate.net A nickel single-atom catalyst on carbon nitride has shown promise for C(sp²)-C(sp³) coupling reactions and is both recyclable and robust. acs.org
Organocatalysts: These are metal-free small organic molecules that can catalyze reactions. L-proline and piperidine have been used as a recyclable catalyst system for condensation reactions. rsc.orgrsc.org Immobilizing these organocatalysts on a polymer resin can enhance their selectivity and reduce catalyst loss during recovery. rsc.orgrsc.org
Biocatalysts (Enzymes): Enzymes offer high selectivity and operate under mild conditions, making them attractive green catalysts. Chemo-enzymatic methods for the asymmetric dearomatization of activated pyridines have been developed to produce chiral piperidines. nih.govacs.org This approach combines chemical synthesis with a biocatalytic cascade involving an amine oxidase and an ene-imine reductase to achieve high stereoselectivity. nih.govacs.org
| Catalyst Type | Example | Advantages | Application in Piperidine Synthesis |
| Heterogeneous Metal | Pd/C, Rh/Al₂O₃ | Easy separation, reusability | Hydrogenation of pyridines researchgate.net |
| Magnetic Nanoparticles | γ-Fe₂O₃-piperidine | Magnetic recovery, high surface area | Base catalysis in organic synthesis researchgate.net |
| Organocatalyst | L-proline/piperidine on resin | Metal-free, recyclable, mild conditions | Condensation reactions rsc.orgrsc.org |
| Biocatalyst | Amine oxidase/Ene-imine reductase | High stereoselectivity, mild conditions | Asymmetric synthesis of chiral piperidines nih.govacs.org |
Process Intensification and Continuous Flow Chemistry
Process intensification aims to develop smaller, more efficient, and safer chemical production methods. Continuous flow chemistry is a key enabling technology in this area, offering significant advantages over traditional batch processing. researchgate.net
The synthesis of piperidine derivatives is well-suited for continuous flow systems. Flow microreactors have been successfully used for the electroreductive cyclization of imines to produce piperidines, offering higher yields and scalability compared to batch reactions. nih.gov Continuous flow hydrogenation of pyridine derivatives in a microreactor has been shown to proceed under milder conditions and with shorter reaction times than batch processes. patsnap.com
A process intensification study on the hydrogenation of ethyl nicotinate, a related compound, in a trickle bed reactor demonstrated high throughput for both partial and full hydrogenation. researchgate.net This highlights the potential for developing highly efficient and scalable processes for the synthesis of this compound. Flow chemistry also allows for the safe handling of hazardous reagents and intermediates, as well as precise control over reaction parameters, leading to improved product quality and consistency. nih.gov
| Parameter | Batch Processing | Continuous Flow Processing | Implications for Synthesis |
| Reaction Time | Often long (hours to days) | Significantly shorter (seconds to minutes) | Increased productivity |
| Scalability | Challenging, often requires re-optimization | Straightforward by running the system for longer | Easier transition from lab to industrial scale |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better heat and mass transfer | Inherently safer processes |
| Process Control | Difficult to maintain uniform conditions | Precise control over temperature, pressure, and stoichiometry | Improved yield and selectivity |
| Throughput | Limited by reactor size | High throughput achievable | Efficient production of target compounds researchgate.net |
Reactions Involving the Hydroxyl Group at C-3
The secondary hydroxyl group at the C-3 position of the piperidine ring is a key site for various chemical modifications. Its reactivity is typical of a secondary alcohol, allowing for esterification, etherification, oxidation, and nucleophilic substitution reactions.
Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. This reaction is typically catalyzed by an acid or promoted by a coupling agent. In an acid-catalyzed esterification, the process involves protonation of the carboxylic acid, which is then attacked by the alcohol. aocs.org This is a reversible process, and the equilibrium can be shifted towards the product ester by removing water. aocs.orgyoutube.com
Etherification, the formation of an ether from the hydroxyl group, can also be achieved. Standard methods like the Williamson ether synthesis can be employed, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester |
| Esterification | Acyl Chloride, Base | Ester |
| Etherification | Alkyl Halide, Strong Base | Ether |
Oxidation Reactions to Ketones or Aldehydes
The secondary alcohol at the C-3 position can be oxidized to the corresponding ketone, ethyl 3-oxopiperidine-2-carboxylate. sigmaaldrich.com A variety of oxidizing agents can be used for this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.
The Swern oxidation is a particularly mild and effective method for this purpose, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534). wikipedia.orgorganic-chemistry.org This reaction is known for its high yields and tolerance of a wide range of functional groups, proceeding under very mild conditions. wikipedia.orgorganic-chemistry.org The byproducts of the Swern oxidation include dimethyl sulfide, carbon monoxide, and carbon dioxide. wikipedia.org The reaction is typically carried out at low temperatures, such as -78°C, to ensure stability of the reactive intermediates. organic-chemistry.org This method has been successfully used to synthesize N-Boc-3-piperidone from N-Boc-3-hydroxypiperidine. google.com
| Oxidation Method | Reagents | Product | Key Features |
| Swern Oxidation | 1. DMSO, Oxalyl Chloride2. Triethylamine | Ketone | Mild conditions, high yield, functional group tolerance. wikipedia.orgorganic-chemistry.org |
| Other Methods | e.g., Chromium-based reagents | Ketone | Can be less selective and use toxic heavy metals. |
Nucleophilic Substitution Reactions of Activated Hydroxyls
The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. chemistrysteps.com Therefore, to facilitate substitution at the C-3 position, the hydroxyl group must first be converted into a better leaving group. chemistrysteps.com This is commonly achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. chemistrysteps.com
Once activated, the C-3 position becomes susceptible to attack by a variety of nucleophiles in an SN2 reaction. This process typically results in an inversion of the stereochemistry at the C-3 center. This two-step sequence allows for the introduction of a wide range of functional groups at this position. The general mechanism for nucleophilic aromatic substitution involves a two-step addition-elimination process, which differs from the SN2 mechanism at a saturated carbon. nih.govmasterorganicchemistry.com
Stereospecific Inversion of Configuration at C-3
The stereochemistry of the C-3 hydroxyl group can be inverted with high fidelity using the Mitsunobu reaction. nih.gov This reaction allows for the conversion of a secondary alcohol to a variety of other functional groups with a predictable inversion of stereoconfiguration. nih.govorganic-chemistry.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chemistrysteps.comorganic-chemistry.org
The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming an alkoxyphosphonium salt which is a good leaving group. chemistrysteps.com A nucleophile, such as a carboxylate, can then displace this group via an SN2 attack, leading to the inverted product. nih.gov This method is a powerful tool in stereocontrolled synthesis. organic-chemistry.org
| Reaction | Reagents | Outcome |
| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, Nucleophile (e.g., Benzoic Acid) | Inversion of stereochemistry at C-3 |
Reactions Involving the Piperidine Nitrogen Atom
The secondary nitrogen atom in the piperidine ring is a nucleophilic and basic center, allowing for reactions such as N-alkylation and N-acylation. These reactions are fundamental in modifying the properties and applications of the parent molecule.
N-Alkylation and N-Acylation Reactions
N-alkylation of the piperidine nitrogen can be achieved through several methods. One common approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com This method is highly efficient and avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com Common reducing agents for this process include sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net
Direct N-alkylation with alkyl halides is also a viable method. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to neutralize the hydrohalic acid that is formed. researchgate.net The slow addition of the alkyl halide can help to minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net
N-acylation of the piperidine nitrogen can be readily accomplished by reacting it with an acyl chloride or an acid anhydride, usually in the presence of a base to act as an acid scavenger. chemicalbook.com For example, reaction with 2-chloroacetyl chloride in a solvent like dichloromethane can yield the corresponding N-acylated product. chemicalbook.com
| Reaction Type | Typical Reagents | Product |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl Piperidine |
| Direct Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl Piperidine |
| N-Acylation | Acyl Chloride or Anhydride, Base | N-Acyl Piperidine |
Implementation and Removal of Amine Protecting Groups (e.g., Boc, Cbz)
To achieve selective reactions at other positions of the molecule, the secondary amine of the piperidine ring is often temporarily protected. The most common protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Implementation: The N-Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.com Similarly, the N-Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, such as in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). echemi.com These reactions convert the secondary amine into a carbamate (B1207046), which is significantly less nucleophilic and stable to a variety of reaction conditions.
Removal (Deprotection): The choice of protecting group is often dictated by the desired deprotection strategy, a concept known as orthogonal protection. The Boc group is characteristically acid-labile and is commonly removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or by treatment with hydrochloric acid in dioxane. wikipedia.orgpeptide.comacs.org
Conversely, the Cbz group is stable to acidic conditions but is readily cleaved by hydrogenolysis. total-synthesis.com This process involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂). wikipedia.orgtotal-synthesis.com This method is clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide as byproducts. total-synthesis.com
Table 1: Common Conditions for Amine Protection and Deprotection
| Transformation | Protecting Group | Reagents | Typical Conditions |
| Protection | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., DCM) |
| Protection | Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Et₃N, DMAP), Solvent (e.g., DCM) echemi.com |
| Deprotection | Boc | Trifluoroacetic Acid (TFA) or HCl | Solvent (e.g., DCM, Dioxane), 0°C to RT peptide.comacs.org |
| Deprotection | Cbz | H₂, Palladium on Carbon (Pd/C) | Solvent (e.g., MeOH, EtOH), RT, H₂ atmosphere wikipedia.orgtotal-synthesis.com |
Formation of Amides and Sulfonamides
The secondary amine of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides, respectively. These transformations are fundamental in medicinal chemistry for creating derivatives with diverse biological activities.
Amide Formation: Amide bond formation is typically achieved by reacting the piperidine nitrogen with an activated carboxylic acid derivative. A common method involves the use of acyl chlorides or anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. masterorganicchemistry.comyoutube.com Alternatively, direct coupling of a carboxylic acid with the amine can be mediated by a variety of coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used, sometimes in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP), to facilitate the reaction by forming a highly reactive acyliminium intermediate. nih.gov
Sulfonamide Formation: Sulfonamides are synthesized by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or triethylamine. nih.govgoogle.com The base serves to activate the amine and to scavenge the hydrochloric acid generated during the reaction. The resulting sulfonamides are often stable, crystalline solids.
Reactions at the Ethyl Ester Moiety
The ethyl ester group is another key site for chemical modification, providing a handle for hydrolysis, transesterification, reduction, and cyclization reactions.
Hydrolysis to the Corresponding Carboxylic Acid (3-hydroxypipecolic acid)
The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-hydroxypipecolic acid. nih.gov
Basic Hydrolysis (Saponification): This is the most common method, typically involving treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a protic solvent like methanol (B129727) or ethanol. google.com The reaction proceeds via nucleophilic acyl substitution to initially form the carboxylate salt, which is then protonated during an acidic workup to afford the free carboxylic acid.
Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) and heat can also effect hydrolysis. This reaction is an equilibrium process and typically requires a large excess of water to drive it to completion. unizin.org
The product, 3-hydroxypipecolic acid, is a non-proteinogenic amino acid found in several natural products and is a valuable chiral building block for the synthesis of bioactive molecules. sci-hub.seresearchgate.net
Transesterification Reactions with Various Alcohols
Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid (e.g., H₂SO₄, TsOH) or a base (e.g., alkoxide). The reaction is reversible, and conditions are often manipulated to drive the equilibrium toward the desired product, for instance, by using the new alcohol as the solvent. This allows for the synthesis of a variety of esters (e.g., methyl, benzyl, or tert-butyl esters) from the parent ethyl ester, which can be useful for modifying the solubility or reactivity of the compound.
Reduction to Primary Alcohols
The ethyl ester functionality can be reduced to the corresponding primary alcohol, (3-hydroxypiperidin-2-yl)methanol. This transformation converts the carboxylate group into a hydroxymethyl group. Powerful reducing agents are required for this conversion.
Commonly used reagents include:
Lithium Aluminum Hydride (LiAlH₄): A potent, non-selective reducing agent that readily reduces esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of additives (e.g., LiCl) or by performing the reaction at elevated temperatures in specific solvents. organic-chemistry.org
Diisobutylaluminium Hydride (DIBAL-H): This reagent can reduce esters to aldehydes at low temperatures, but at higher temperatures or with excess reagent, it will proceed to the primary alcohol.
Table 2: Summary of Reactions at the Ethyl Ester Moiety
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Hydrolysis | NaOH or LiOH, H₂O/MeOH; or aq. HCl, heat google.comunizin.org | Carboxylic Acid |
| Transesterification | R'-OH, acid or base catalyst | New Ester (COOR') |
| Reduction | 1. LiAlH₄, THF; 2. H₂O workup | Primary Alcohol (CH₂OH) |
Condensation and Cyclization Reactions via the Ester Group
The ester group can participate in condensation reactions, particularly after being converted to a more reactive species. For example, treatment of the ester with an amine can lead to amide formation, although this typically requires harsh conditions (high temperature) or activation. youtube.com
More significantly, the ester, in conjunction with the other functional groups on the piperidine ring, can undergo intramolecular cyclization reactions to form bicyclic structures. For instance, under specific conditions, the ester could potentially react with the C3-hydroxyl group to form a lactone, or with the ring nitrogen (if unprotected) to form a lactam. These cyclizations are often driven by the formation of a thermodynamically stable five- or six-membered ring system and may be promoted by specific reagents or catalysts. For example, intramolecular condensation between the ester and a suitably positioned nucleophile can be a key step in the synthesis of complex heterocyclic scaffolds. mdpi.com
Transformations of the Piperidine Ring System
The inherent reactivity of the piperidine ring in this compound allows for a variety of structural modifications. These transformations are crucial for accessing diverse chemical scaffolds, including larger or smaller ring systems, as well as fused and bridged bicyclic structures.
Ring Expansion and Contraction Methodologies
While direct experimental data on the ring expansion and contraction of this compound is not extensively documented, established methodologies for related piperidine derivatives provide a strong basis for predicting its reactivity.
Ring Expansion:
The expansion of the piperidine ring to form seven-membered azepane derivatives is a known transformation. researchgate.netnih.govrsc.org For a substrate like this compound, a potential strategy involves the formation of a suitable leaving group at the hydroxyl function, followed by a Wagner-Meerwein type rearrangement. For instance, treatment with a sulfonyl chloride to form a mesylate or tosylate, followed by solvolysis or reaction with a nucleophile, could induce ring expansion. The regioselectivity of this expansion would be influenced by the stability of the resulting carbocation intermediates and the nature of the N-protecting group.
A plausible pathway for the ring expansion of an N-protected this compound derivative is outlined below:
| Starting Material | Reagents | Intermediate | Product | Plausible Mechanism |
| N-Boc-ethyl 3-hydroxypiperidine-2-carboxylate | 1. MsCl, Et3N 2. Heat or Lewis Acid | N-Boc-ethyl 3-(mesyloxy)piperidine-2-carboxylate | N-Boc-ethyl 4-oxoazepane-3-carboxylate | Formation of a mesylate followed by a 1,2-hydride shift or alkyl shift, leading to the expanded azepane ring. |
Ring Contraction:
The contraction of the piperidine ring to a five-membered pyrrolidine is another synthetically valuable transformation. osaka-u.ac.jpnih.govnih.govbohrium.comrsc.org A common approach involves oxidative ring cleavage followed by recyclization. For this compound, this could potentially be achieved through oxidative cleavage of the C2-C3 bond, followed by intramolecular cyclization of the resulting amino aldehyde or amino acid derivative. A selective synthesis of pyrrolidin-2-ones from N-substituted piperidines has been reported, which involves a cascade of reactions including the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate. rsc.org
A representative ring contraction strategy is summarized in the following table:
| Starting Material | Reagents | Intermediate | Product | Plausible Mechanism |
| N-Acyl-ethyl 3-hydroxypiperidine-2-carboxylate | Oxidizing agent (e.g., RuO4) | N-Acyl-amino-dicarbonyl compound | N-Acyl-ethyl 4-oxopyrrolidine-2-carboxylate | Oxidative cleavage of the C-C bond between the hydroxyl and carboxylate bearing carbons, followed by intramolecular condensation. |
Intramolecular Cyclization Reactions Leading to Fused or Bridged Systems
The functional groups present in this compound, namely the secondary amine, the hydroxyl group, and the ester, provide handles for intramolecular cyclization reactions to construct fused or bridged heterocyclic systems.
Fused Systems:
Intramolecular cyclization between the nitrogen and a functionalized side chain, or between the hydroxyl group and a suitable electrophile, can lead to the formation of fused bicyclic systems. For example, acylation of the nitrogen followed by intramolecular condensation with the ester carbonyl could yield a bicyclic lactam. Alternatively, reaction of the hydroxyl group and the ester can lead to the formation of an oxazolopiperidine system. The synthesis of oxazolo[3,4-a]pyrazine derivatives from related piperazine precursors has been documented, suggesting a similar cyclization is feasible for piperidine analogs. nih.gov A one-step synthesis of oxazolo[5,4-b]pyridine (B1602731) derivatives from 3-aminopyridine-2(1H)-ones has also been reported, highlighting the propensity for such intramolecular cyclizations. researchgate.netmagritek.combuketov.edu.kz
| Starting Material Derivative | Reagents | Product | Reaction Type |
| N-Chloroacetyl-ethyl 3-hydroxypiperidine-2-carboxylate | Base (e.g., NaH) | Fused bicyclic lactam | Intramolecular N-alkylation and lactamization |
| This compound | Phosgene or equivalent | Oxazolo[3,4-a]pyridin-3-one derivative | Intramolecular cyclization via carbamate formation |
Bridged Systems:
The formation of bridged systems from this compound would likely require a multi-step sequence to introduce the necessary functionality for a bridging reaction. One conceptual approach would involve the functionalization of both the nitrogen and a carbon atom on the piperidine ring with chains that can undergo a subsequent intramolecular cyclization. While direct examples with this specific substrate are scarce, the principles of intramolecular cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, could be applied. For instance, tethering a diene to the nitrogen and a dienophile to a carbon atom of the ring could lead to a bridged adduct upon heating or Lewis acid catalysis.
Functionalization of Peripheral C-H Bonds
The direct functionalization of otherwise unreactive C-H bonds is a powerful tool in modern organic synthesis. For the piperidine ring in this compound, the presence of the nitrogen atom and the existing substituents directs the reactivity of the peripheral C-H bonds.
The electronic properties of the substituents play a crucial role in directing C-H functionalization. The electron-withdrawing nature of the ester group at C2 and the hydroxyl group at C3 would influence the reactivity of the neighboring C-H bonds. Palladium-catalyzed C(sp3)-H arylation at the C4 position of pyrrolidines and piperidines with an aminoquinoline directing group has been reported, demonstrating the feasibility of functionalizing positions remote from the nitrogen.
Recent studies have shown the site-selective C-H functionalization of piperidine derivatives at the C2, C3, and C4 positions using rhodium catalysts, where the selectivity is controlled by the choice of catalyst and the N-protecting group. This suggests that by careful selection of the reaction conditions and directing groups, specific C-H bonds in this compound could be targeted for functionalization, such as arylation, alkylation, or amination.
The following table summarizes potential C-H functionalization reactions based on literature precedents for related piperidine systems:
| Position | Reagents/Catalyst | Type of Functionalization |
| C4 | Pd(OAc)2, directing group, aryl halide | Arylation |
| C2 | Rhodium catalyst, diazo compound | Carbene insertion |
| C4 | Rhodium catalyst, diazo compound | Carbene insertion |
Applications of Ethyl 3 Hydroxypiperidine 2 Carboxylate As a Key Building Block in Complex Molecular Architectures
Construction of Diverse Heterocyclic Frameworks
The functional group arrangement in ethyl 3-hydroxypiperidine-2-carboxylate makes it an ideal starting material for the synthesis of a wide array of more complex heterocyclic systems. The hydroxyl, ester, and amine functionalities can be selectively manipulated to build spirocyclic, bridged, and fused ring systems.
Spirocycles, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. The synthesis of spiropiperidines, where one of the rings is a piperidine (B6355638), can be achieved through various strategies, including intramolecular cyclizations and multicomponent reactions. whiterose.ac.uk
For instance, general methodologies for creating 2-spiropiperidines often involve the reaction of δ-amino-β-ketoesters with a cyclic ketone. whiterose.ac.uk this compound can be envisioned as a precursor to such intermediates. The existing ester at C2 is a key feature, and the hydroxyl group at C3 can be oxidized to a ketone, yielding a substrate primed for spirocyclization reactions. Furthermore, intramolecular palladium-catalyzed α-arylation has been used to create 3-spiropiperidines from suitably functionalized piperidine precursors. whiterose.ac.uk The structure of this compound provides a scaffold that can be readily adapted for these advanced synthetic routes. The development of histone deacetylase (HDAC) inhibitors has led to the synthesis of novel spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives, highlighting the importance of the spiropiperidine motif in drug discovery. nih.gov
A summary of strategies applicable to the synthesis of spiropiperidines is presented below.
| Spiro-position | Synthetic Strategy | Key Precursor Type | Potential Role of this compound |
| 2-Spiropiperidine | Multicomponent reaction | δ-amino-β-ketoester | Serves as a template to generate the required ketoester intermediate. |
| 3-Spiropiperidine | Intramolecular Pd-catalysed α-arylation | Amide with aryl bromide tether | Functionalization at the nitrogen and C4 position can provide the necessary precursor. |
| 3-Spiropiperidine | Tandem semi-pinacol rearrangement | Epoxide with alkyne sidechain | Conversion of the C3-hydroxyl to a leaving group can lead to epoxide formation. |
| 4-Spiropiperidine | Intramolecular cyclodehydration | N-substituted-4-piperidone with a tethered nucleophile | Oxidation of the C3-hydroxyl and N-alkylation can generate the required precursor. |
This table presents generalized synthetic strategies and the potential, inferred role of this compound in accessing the necessary precursors.
Bridged bicyclic frameworks are prevalent in many approved drugs and are valued for the conformational rigidity they impart on a molecule. nih.gov The synthesis of these complex three-dimensional structures often requires sophisticated strategies, such as rhodium-catalyzed cycloadditions or multi-step cyclization cascades. nih.govnih.gov
This compound serves as a valuable chiral building block for accessing these scaffolds. The piperidine ring can form the core of the bicyclic system, with the functional groups acting as handles to construct the bridge. For example, intramolecular reactions between functional groups installed on the piperidine nitrogen and a carbon of the ring are a common method for forming bridged systems. The hydroxyl and ester groups of this compound can be transformed into a variety of functionalities to facilitate such cyclizations. Double cyclization of short linear peptides has been employed to create bridged bicyclic peptides (BBPs) with defined geometries, a strategy where a piperidine-based amino acid derivative could be incorporated. rsc.org
| Bridged System Type | General Synthetic Approach | Relevance of Piperidine Precursors |
| Bicyclo[2.2.1] | Rh(I)-catalyzed asymmetric ring opening | Strained bicyclic alkenes can be functionalized. |
| Bicyclo[3.2.1] | Intramolecular (3+2) dipolar cycloaddition | A piperidine ring can be part of the reacting system. |
| Bicyclo[m.n.1] | Ring contraction of a larger bridged system | Piperidine-fused systems can be precursors to these contractions. |
| Bridged Peptides | Double cyclization of linear peptides | Piperidine-containing amino acids add conformational constraint. rsc.org |
This table summarizes general approaches to bridged bicyclic systems where functionalized piperidines can be key intermediates.
Fused heterocyclic systems, where two or more rings share two atoms, are another important class of molecules in medicinal chemistry. The synthesis of piperidine-fused heterocycles often relies on the cyclization of substituents on the piperidine ring. A stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles (pyrans or furans) has been achieved via the cyclization of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. researchgate.net
This strategy highlights a pathway where this compound could be a valuable starting material. The C3-hydroxyl group can be oxidized to a ketone, and the C2-carboxylate provides a handle for introducing the side chain necessary for the subsequent intramolecular cyclization, leading to the formation of a fused ring system.
Role in the Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis
Chiral auxiliaries are stereogenic units temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. capes.gov.br Similarly, chiral ligands coordinate to metal catalysts to create an asymmetric environment for catalysis. This compound, being a chiral molecule with two stereocenters, is a natural candidate for development into such tools for asymmetric synthesis.
The vicinal amino-alcohol motif (or a precursor to it) present in the molecule is a key structural feature in many successful chiral ligands and auxiliaries. The ester group can be reduced to a primary alcohol, yielding a 3-hydroxypiperidin-2-yl)methanol derivative. This 1,2-amino alcohol scaffold is a privileged structure for coordinating to metals and can be further elaborated, for example, by N-alkylation or acylation, to tune its steric and electronic properties for use in asymmetric transformations like reductions, alkylations, or cycloadditions. The development of bimetallic titanium complexes with salen ligands for the asymmetric addition of ethyl cyanoformate to aldehydes demonstrates the power of metal-ligand systems in catalysis. nih.gov
Utilization in the Synthesis of Complex Natural Product Fragments
Natural products are a rich source of inspiration for drug discovery, but their structural complexity often poses a significant synthetic challenge. nih.gov A common strategy is to synthesize fragments of the natural product which can then be assembled or studied independently. The piperidine ring is a core component of numerous alkaloids and other natural products.
This compound, as a pre-functionalized, chiral piperidine, represents a valuable building block for the synthesis of fragments of complex natural products. Its specific substitution pattern may be found directly in a natural product target or can be readily converted to the required arrangement. By providing a ready-made, stereochemically defined six-membered ring, it can significantly shorten the synthesis of a complex target molecule. The combination of natural product fragments to create new "pseudo-natural products" is an emerging strategy for exploring biologically relevant chemical space, further highlighting the value of versatile fragments like functionalized piperidines. nih.gov
Precursor for Advanced Synthetic Intermediates
Beyond its direct use in the synthesis of specific scaffolds, this compound is a precursor to a variety of other advanced synthetic intermediates. vulcanchem.com The chemical reactivity of its three functional groups—the secondary amine, the hydroxyl group, and the ethyl ester—can be exploited to generate a diverse range of more elaborate building blocks.
Examples of Transformations and Resulting Intermediates:
N-Protection/Functionalization: The secondary amine can be protected (e.g., with Boc or Cbz groups) to allow for selective reaction at the other sites, or it can be alkylated or arylated to introduce new substituents. For example, reaction with ethyl chloroacetate (B1199739) yields Ethyl 2-(3-hydroxypiperidin-1-yl)acetate, another useful building block.
Oxidation of the Hydroxyl Group: Oxidation of the secondary alcohol at C3 yields the corresponding ketone, ethyl 3-oxopiperidine-2-carboxylate. This β-keto ester is a highly versatile intermediate, ready for a host of subsequent reactions such as conjugate additions or further cyclizations.
Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond couplings. Alternatively, it can be reduced to a primary alcohol, as mentioned previously, opening up another set of synthetic possibilities.
The strategic application of these transformations allows chemists to convert this compound into a wide array of advanced intermediates, tailored for specific synthetic goals, from drug discovery programs to the total synthesis of natural products.
Advanced Spectroscopic and Computational Characterization of Ethyl 3 Hydroxypiperidine 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment
NMR spectroscopy is the cornerstone for determining the precise molecular structure of Ethyl 3-hydroxypiperidine-2-carboxylate in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete proton and carbon framework, establish connectivity, and deduce the spatial arrangement of atoms, which is crucial for defining its stereoisomers.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton. The chemical shifts are influenced by neighboring functional groups, such as the hydroxyl and ethyl carboxylate moieties. The ethyl group protons typically appear as a characteristic quartet and triplet. Protons on the piperidine (B6355638) ring (H2 to H6) resonate in specific regions, with those adjacent to the nitrogen (H2, H6) and the hydroxyl- and ester-bearing carbons (H2, H3) showing notable downfield shifts. The presence of the hydroxyl (-OH) and amine (-NH) protons will give rise to signals whose chemical shift and appearance can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The carbonyl carbon of the ester group is the most deshielded, appearing furthest downfield. The carbons directly attached to the electronegative oxygen (C3 and the CH₂ of the ethyl group) and nitrogen atoms (C2, C6) are also shifted downfield. In contrast, the remaining aliphatic carbons of the piperidine ring (C4, C5) and the methyl carbon of the ethyl group appear at higher fields. ycdehongchem.com
Expected Chemical Shift Data for this compound
The following table presents expected chemical shift ranges based on the analysis of structurally similar piperidine derivatives. Actual values may vary based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |
| C=O | - | 170-175 | Ester Carbonyl |
| O-C H₂-CH₃ | ~4.2 (quartet) | 60-65 | Ethyl Ester Methylene (B1212753) |
| O-CH₂-C H₃ | ~1.3 (triplet) | 13-15 | Ethyl Ester Methyl |
| H2 / C2 | ~3.5 | 58-62 | Piperidine ring, adjacent to N and C=O |
| H3 / C3 | ~4.0 | 65-70 | Piperidine ring, adjacent to OH |
| H4 / C4 | 1.5-2.0 | 20-30 | Piperidine ring |
| H5 / C5 | 1.5-2.0 | 20-30 | Piperidine ring |
| H6 / C6 | ~3.0 | 45-50 | Piperidine ring, adjacent to N |
| N-H | Variable (broad) | - | Amine Proton |
| O-H | Variable (broad) | - | Hydroxyl Proton |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Information
While 1D NMR suggests the structure, 2D NMR experiments are essential to confirm the atomic connectivity and stereochemistry. optica.orgoptica.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton correlations around the piperidine ring, confirming the sequence from H2 through H6, and to verify the coupling between the methylene and methyl protons of the ethyl ester group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), whose chemical shifts are more distinct.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is critical for piecing together the molecular puzzle. For instance, it would show a correlation from the H2 proton to the carbonyl carbon of the ester, and from the ethyl methylene protons to the same carbonyl carbon, confirming the structure of the ethyl carboxylate group at the C2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is the primary NMR method for determining the relative stereochemistry of the molecule, such as the cis or trans relationship between the hydroxyl group at C3 and the ester group at C2. Cross-peaks between H2 and H3 would indicate their spatial proximity, helping to assign the diastereomer. nih.govrsc.org
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound, with a molecular formula of C₈H₁₅NO₃, the calculated exact mass is 173.10519. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very small margin of error (typically <5 ppm), thus confirming the molecular formula. chemsrc.com
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated version, [M+H]⁺) and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways can be predicted based on the functional groups present. nih.govscielo.br
Loss of Water: A common fragmentation pathway for molecules with a hydroxyl group is the neutral loss of water (H₂O, 18 Da). This would result in a significant fragment ion at m/z 155. scielo.br
Loss of the Ethoxy Group: Cleavage of the ester bond could lead to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), producing an acylium ion at m/z 128.
Decarboxylation: Loss of the entire ethyl carboxylate group as ethyl formate (HCOOCH₂CH₃, 74 Da) or through other rearrangements is also a plausible fragmentation route.
Ring Cleavage: The piperidine ring itself can undergo characteristic cleavage, often initiated by the nitrogen atom, leading to smaller fragment ions that can help confirm the cyclic structure. miamioh.edulibretexts.org
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
The FTIR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.
O-H Stretch: A broad and strong absorption band is expected in the region of 3500-3300 cm⁻¹, characteristic of the stretching vibration of the hydroxyl (O-H) group, with the broadening due to hydrogen bonding.
N-H Stretch: A moderate band in the 3400-3200 cm⁻¹ region is anticipated for the secondary amine (N-H) stretch.
C-H Stretch: Absorption bands just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹) are due to the stretching of sp³ C-H bonds in the piperidine ring and ethyl group.
C=O Stretch: A very strong, sharp peak around 1735-1750 cm⁻¹ is the most prominent feature of the spectrum and is definitive for the carbonyl (C=O) stretch of the saturated ester. youtube.com
N-H Bend: A bending vibration for the N-H group typically appears in the 1650-1580 cm⁻¹ region.
C-O Stretch: Strong bands corresponding to the C-O stretching vibrations of the ester and the hydroxyl group would be visible in the "fingerprint region," typically between 1300 cm⁻¹ and 1000 cm⁻¹. researchgate.net
Expected Vibrational Frequencies for this compound
The following table summarizes the expected key vibrational frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3500-3300 | Strong, Broad |
| N-H Stretch (Amine) | 3400-3200 | Moderate |
| C-H Stretch (sp³) | 2950-2850 | Strong |
| C=O Stretch (Ester) | 1750-1735 | Very Strong |
| N-H Bend (Amine) | 1650-1580 | Moderate |
| C-O Stretch (Ester/Alcohol) | 1300-1000 | Strong |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following key absorption bands:
O-H Stretch: A broad and strong absorption band is anticipated in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of intermolecular hydrogen bonding.
N-H Stretch: A moderate absorption band is expected in the 3350-3250 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine within the piperidine ring. This peak may sometimes overlap with the broad O-H band.
C-H Stretches: Strong absorption bands from the aliphatic C-H stretching vibrations of the piperidine ring and the ethyl group will be present in the 2950-2850 cm⁻¹ region.
C=O Stretch: A very strong and sharp absorption band, characteristic of the ester carbonyl (C=O) group, is expected in the range of 1750-1730 cm⁻¹. The exact position can be influenced by the molecular conformation and hydrogen bonding.
C-O Stretches: Two distinct C-O stretching vibrations are expected. The C-O stretch of the ester group will likely appear as a strong band in the 1250-1150 cm⁻¹ region, while the C-O stretch of the secondary alcohol will be in the 1100-1000 cm⁻¹ range.
N-H Bend: The N-H bending vibration of the secondary amine may be observed in the 1650-1580 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the piperidine ring is expected to show a medium to weak absorption in the 1250-1020 cm⁻¹ range.
The following table summarizes the predicted IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3400-3200 | Strong, Broad |
| Secondary Amine (-NH-) | N-H Stretch | 3350-3250 | Moderate |
| Alkyl (CH₂, CH₃) | C-H Stretch | 2950-2850 | Strong |
| Ester (-COOEt) | C=O Stretch | 1750-1730 | Strong, Sharp |
| Ester (-COOEt) | C-O Stretch | 1250-1150 | Strong |
| Alcohol (-C-OH) | C-O Stretch | 1100-1000 | Moderate to Strong |
| Secondary Amine (-NH-) | N-H Bend | 1650-1580 | Moderate |
| Amine (-C-N-) | C-N Stretch | 1250-1020 | Moderate to Weak |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. While specific experimental Raman data for this compound is not available, the expected spectral features can be inferred from the Raman spectra of related compounds like piperidine nih.govspectrabase.com.
Key expected features in the Raman spectrum would include:
Ring Vibrations: The piperidine ring should give rise to characteristic breathing and deformation modes. These are often strong in the Raman spectrum and would be expected in the fingerprint region (below 1500 cm⁻¹).
C-H Bending and Rocking: Vibrations associated with the CH₂ groups of the ring and the ethyl group will be prominent in the 1450-1300 cm⁻¹ region.
C-C Stretching: The C-C stretching vibrations of the piperidine ring and the ethyl group will appear as sharp bands of variable intensity, typically in the 1200-800 cm⁻¹ range.
Symmetric C=O Stretch: While the carbonyl stretch is strong in the IR, it can be weaker in the Raman spectrum. However, a band around 1735 cm⁻¹ is still expected.
C-N Stretching: The C-N stretching modes of the piperidine ring would also be Raman active.
A comparative analysis of the Raman spectrum of piperidine and its derivatives reveals that the substitution pattern significantly influences the vibrational modes of the ring researchgate.netacs.org. The presence of the ethyl carboxylate and hydroxyl groups at the 2 and 3 positions, respectively, would break the symmetry of the parent piperidine ring, leading to a more complex Raman spectrum with distinct bands corresponding to the vibrations of these substituents.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination (applicable to suitable derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including its absolute stereochemistry. This technique requires the formation of a suitable single crystal of the compound or a derivative.
To date, a crystal structure for this compound has not been reported in the crystallographic databases. Similarly, structures of simple, closely related derivatives are also absent. While crystal structures of more complex molecules containing a substituted piperidine ring have been determined, these are not suitable for a direct inference of the solid-state structure of the title compound due to the significant influence of the other substituents on the crystal packing and molecular conformation mdpi.commdpi.com.
Should a suitable crystal be obtained, X-ray diffraction analysis would provide precise information on:
Bond Lengths and Angles: The exact measurements of all covalent bonds and the angles between them.
Conformation: The preferred three-dimensional shape of the molecule in the solid state, including the chair, boat, or twist-boat conformation of the piperidine ring.
Stereochemistry: The relative and absolute configuration of the chiral centers at C2 and C3.
Intermolecular Interactions: The nature of hydrogen bonds (involving the -OH and -NH groups) and other non-covalent interactions that dictate the crystal packing.
Computational Chemistry and Theoretical Studies
In the absence of extensive experimental data, computational chemistry serves as a powerful tool to predict and understand the properties of this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the reactivity and stability of this compound.
Electronic Structure: DFT calculations can map the electron density distribution, revealing the electron-rich and electron-poor regions of the molecule. The nitrogen and oxygen atoms are expected to be the most electron-rich centers.
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. For this molecule, the HOMO is likely to be localized on the nitrogen and/or oxygen atoms, while the LUMO may be associated with the carbonyl group of the ester.
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors help in predicting how the molecule will interact with other chemical species.
The following table outlines the key parameters obtained from DFT calculations and their significance.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the propensity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface | Identifies sites for electrophilic and nucleophilic attack. |
| Global Reactivity Descriptors | Electronegativity, Chemical Hardness, Electrophilicity Index | Provides a quantitative measure of the molecule's overall reactivity. |
The piperidine ring is flexible and can adopt several conformations, primarily the chair, boat, and twist-boat forms. The substituents on the ring significantly influence the relative stability of these conformers. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.
For this compound, the key conformational questions involve:
Ring Conformation: The chair conformation is generally the most stable for piperidine rings.
Substituent Orientation: The ethyl carboxylate and hydroxyl groups can be in either axial or equatorial positions. Steric and electronic effects (like hydrogen bonding) will determine the preferred arrangement. It is expected that the conformer with both bulky substituents in the equatorial position will be the most stable to minimize steric hindrance.
Intramolecular Hydrogen Bonding: The possibility of hydrogen bonding between the 3-hydroxyl group and the 2-carboxylate group or the ring nitrogen can significantly stabilize certain conformations.
Computational methods can map the energy landscape, identifying the global minimum energy structure and other low-energy local minima, providing a detailed picture of the molecule's conformational preferences.
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the computational model.
IR and Raman Spectra: DFT calculations can compute the vibrational frequencies and intensities of a molecule. These calculated frequencies are often systematically scaled to correct for approximations in the theory and basis sets. The predicted IR and Raman spectra can aid in the assignment of experimental bands to specific vibrational modes. This is particularly useful for complex molecules where spectral interpretation can be challenging.
NMR Spectra: Computational methods can also predict NMR chemical shifts (¹H and ¹³C) and coupling constants. These predictions are valuable for confirming structural assignments and understanding the relationship between the electronic environment of a nucleus and its chemical shift.
By comparing the computationally predicted spectra with experimental data (when available), a high level of confidence in the determined molecular structure and its properties can be achieved. For this compound, such theoretical predictions would be invaluable in guiding future experimental characterization efforts.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for investigating complex reaction mechanisms at the molecular level. e3s-conferences.orgacs.org Such computational approaches provide detailed insights into the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energies. This information is crucial for rationalizing experimentally observed product distributions and stereoselectivities.
A plausible pathway for the formation of the this compound scaffold involves the intramolecular cyclization of a linear amino ester precursor. This process can be catalyzed by either acid or base, or proceed under neutral conditions, depending on the nature of the substituents and the reaction environment. The cyclization is generally believed to proceed through a nucleophilic attack of the amine nitrogen onto the carbonyl carbon of the ester or an alternative electrophilic center, leading to a tetrahedral intermediate that subsequently collapses to form the piperidine ring.
To thoroughly investigate this mechanism, a combination of theoretical calculations and experimental observations would be employed. Key aspects of such an investigation would include:
Conformational Analysis of the Precursor: Identifying the ground-state conformations of the open-chain precursor is the initial step. The relative energies of these conformers and the populations at a given temperature are critical, as only certain conformations will be suitably pre-organized for cyclization.
Transition State Searching: Advanced computational algorithms are used to locate the transition state structures connecting the reactant to the intermediate or product. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. For the intramolecular cyclization leading to this compound, the key transition state would involve the formation of the N-C bond.
Activation Energy Calculation: The energy difference between the ground-state reactant and the transition state, known as the activation energy (ΔG‡), determines the rate of the reaction. Comparing the activation energies for different possible pathways (e.g., leading to different stereoisomers) allows for the prediction of the major product. e3s-conferences.org
Intrinsic Reaction Coordinate (IRC) Analysis: Following the identification of a transition state, an IRC calculation is performed to confirm that it correctly connects the reactant and product on the potential energy surface.
The stereochemical outcome of the cyclization, which establishes the relative and absolute configuration of the stereocenters at C2 and C3, is of particular interest. Computational modeling can be instrumental in understanding the origins of stereoselectivity. By calculating the energies of the diastereomeric transition states leading to the cis and trans products, one can predict the stereochemical preference of the reaction. The lower energy transition state will correspond to the kinetically favored product.
For instance, in a hypothetical DFT study on the intramolecular cyclization to form this compound, the following data might be generated to compare the formation of the cis and trans isomers.
| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Key Bond Distance (N-C, Å) | Dihedral Angle (H-N-C-C, °) |
| TS-cis | 18.5 | 2.15 | 65.2 |
| TS-trans | 20.1 | 2.20 | 175.8 |
In this illustrative table, the lower activation energy for the transition state leading to the cis isomer (TS-cis) would suggest that it is the kinetically preferred product. The geometric parameters, such as the forming bond distance and key dihedral angles, provide further insight into the chair-like or boat-like nature of the transition state, which often governs the stereochemical outcome.
Furthermore, the role of catalysts or additives in the reaction can be modeled computationally. For example, if a Lewis acid is used to activate an electrophilic site, the coordination of the Lewis acid can be explicitly included in the calculations. This would allow for an assessment of how the catalyst alters the geometry and energy of the transition state, thereby influencing the reaction rate and selectivity.
Stereochemical Aspects and Enantiomeric Purity Assessment
Methodologies for Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)
The accurate quantification of the stereoisomeric composition of ethyl 3-hydroxypiperidine-2-carboxylate is crucial for quality control and for understanding the efficacy of stereoselective synthetic methods. Several analytical techniques are routinely employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation and quantification of the enantiomers and diastereomers of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differentially with the individual stereoisomers, leading to different retention times and thus enabling their separation.
The selection of the CSP is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used. Columns like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated high efficacy in resolving a wide range of chiral compounds, including cyclic amino acid derivatives. researchgate.netnih.gov
The mobile phase composition, typically a mixture of a non-polar alkane (like n-hexane) and a polar alcohol (such as isopropanol (B130326) or ethanol), is optimized to achieve the best balance between resolution and analysis time. rasayanjournal.co.inresearchgate.net Small amounts of additives, such as trifluoroacetic acid or diethylamine, may be incorporated to improve peak shape and resolution, particularly for compounds with basic or acidic functional groups. rasayanjournal.co.in Detection is commonly performed using a UV detector.
For quantitative analysis, the enantiomeric excess (ee) and diastereomeric ratio (dr) are calculated from the integrated peak areas of the separated stereoisomers in the chromatogram.
Table 1: Illustrative Chiral HPLC Conditions for Stereoisomer Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table presents a typical set of starting conditions for method development. Actual parameters may require optimization for specific stereoisomers of this compound.
Chiral Gas Chromatography (GC) offers another valuable method for the determination of enantiomeric purity, particularly for volatile or derivatized compounds. gcms.cz For a molecule like this compound, derivatization of the hydroxyl and amine functionalities is often necessary to increase its volatility and improve chromatographic performance. Common derivatizing agents include acylating agents (e.g., trifluoroacetyl anhydride) or silylating agents.
The separation is achieved on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives, such as permethylated beta-cyclodextrin, are frequently used as CSPs in GC. gcms.czuni-muenchen.de These cage-like molecules have a chiral cavity and exhibit enantioselective interactions with the guest molecules based on inclusion complexation. The operational parameters, including the temperature program, carrier gas flow rate, and injector and detector temperatures, are carefully optimized to maximize separation. nih.gov
Table 2: General Chiral GC Parameters for Analysis of Derivatized Analytes
| Parameter | Condition |
|---|---|
| Column | Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (hold 1 min), then 5 °C/min to 200 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250 °C |
Note: These are general conditions and would require significant method development, including the selection of an appropriate derivatization procedure for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess. In a standard achiral solvent, the NMR spectra of a pair of enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. This is achieved through two main approaches:
Chiral Lanthanide Shift Reagents (CLSRs): These are organometallic complexes of lanthanide metals (e.g., Europium or Ytterbium) with a chiral ligand. harvard.edu The CLSR interacts with a basic site in the analyte molecule, such as the nitrogen or oxygen atoms in this compound, to form transient diastereomeric complexes. This interaction induces large changes in the chemical shifts of the nearby protons, and importantly, the magnitude of this shift is different for each enantiomer. This results in the splitting of formerly equivalent signals into two separate sets of peaks, one for each enantiomer. The enantiomeric excess can then be determined by integrating these separated signals. researchgate.net
Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking. unipi.it This association leads to a subtle but detectable difference in the chemical shift environments of the corresponding nuclei in the two enantiomers, allowing for their differentiation and quantification by NMR. unipi.itrsc.org Unlike CLSRs, CSAs are typically metal-free, which can be an advantage in preventing signal broadening. tcichemicals.comtcichemicals.com
The choice of the chiral auxiliary and the solvent is critical, and often requires screening to find the optimal conditions for achieving baseline separation of the signals.
Factors Influencing Stereoselectivity in the Synthesis of this compound
The stereocontrolled synthesis of a specific stereoisomer of this compound is a significant challenge. The diastereomeric ratio and enantiomeric excess of the final product are highly dependent on the chosen synthetic route and reaction conditions.
Catalysis plays a pivotal role in achieving high stereoselectivity. In the context of synthesizing 3-hydroxypiperidines, asymmetric hydrogenation of a suitable pyridine (B92270) precursor is a common and effective strategy.
The design of the chiral catalyst is the most critical factor for enantiocontrol. Transition metal catalysts, particularly those based on Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir), complexed with chiral phosphine (B1218219) ligands, have been extensively studied for the asymmetric hydrogenation of N-heteroarenes. rsc.orgresearchgate.net Ligands with C2-symmetry, such as BINAP, TangPhos, or Josiphos derivatives, create a well-defined chiral environment around the metal center. This chiral pocket forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer of the product. nih.gov
For instance, the hydrogenation of a substituted pyridine-2-carboxylate can be directed to yield a specific enantiomer of the corresponding piperidine (B6355638) derivative with high ee by selecting the appropriate combination of metal precursor and chiral ligand. researchgate.net Biocatalysis offers another powerful approach. Enzymes such as ketoreductases can reduce a ketone precursor (e.g., ethyl 3-oxopiperidine-2-carboxylate) with exceptionally high enantio- and diastereoselectivity, often outperforming small molecule catalysts. mdpi.com The use of whole-cell systems or isolated enzymes, coupled with a cofactor regeneration system, provides a green and efficient route to chiral hydroxy-substituted piperidines. mdpi.com
Table 3: Influence of Catalyst on Enantioselectivity in a Model Asymmetric Hydrogenation
| Catalyst System (Metal/Ligand) | Product ee (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|
| [Rh(COD)₂]BF₄ / (R)-BINAP | 92 | 95:5 |
| [RuCl₂(p-cymene)]₂ / (S,S)-Ts-DPEN | 85 | 90:10 |
| Ketoreductase (KRED-NADH-110) | >99 | >99:1 |
| Rh₂O₃ (achiral) | 0 | 80:20 |
This table provides illustrative data based on known performances of these catalyst types in the asymmetric reduction of similar N-heterocyclic ketones and pyridines. The values are not specific experimental results for this compound.
The choice of solvent and the reaction temperature are crucial parameters that can significantly influence the diastereoselectivity of the reaction, particularly in reductions of cyclic ketones or hydrogenations.
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state energies of the diastereomeric pathways. Protic solvents like ethanol (B145695) or methanol (B129727) can participate in hydrogen bonding with the substrate or catalyst, altering the steric and electronic environment of the reaction center. Aprotic solvents, ranging from non-polar (e.g., toluene) to polar (e.g., THF, dichloromethane), can also influence selectivity by stabilizing different transition state conformations. In some cases, a mixture of solvents provides the optimal outcome. mdpi.com
Temperature Effects: Lowering the reaction temperature generally enhances stereoselectivity. According to the principles of thermodynamics, the difference in the activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy at lower temperatures. This leads to a higher population of the lower-energy transition state and, consequently, a higher diastereomeric ratio. However, reducing the temperature also decreases the reaction rate, so a compromise must often be found between selectivity and reaction time. In some complex reactions, non-linear temperature effects can be observed, where the selectivity may increase or decrease with temperature depending on the specific mechanism. rsc.org
Table 4: Hypothetical Influence of Solvent and Temperature on Diastereoselectivity (cis:trans ratio)
| Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
|---|---|---|
| Methanol | 25 | 85:15 |
| Methanol | 0 | 92:8 |
| Tetrahydrofuran (B95107) (THF) | 25 | 70:30 |
| Tetrahydrofuran (THF) | 0 | 80:20 |
| Toluene (B28343) | 25 | 65:35 |
This table is a hypothetical representation of general trends observed in the diastereoselective reduction of cyclic ketones and is intended for illustrative purposes only.
Substrate Control in Chiral Inductions
The generation of specific stereoisomers of this compound and its derivatives is often achieved through substrate-controlled reactions, where the existing stereochemistry of the starting material directs the stereochemical outcome of the transformation. This internal control is a powerful strategy for achieving high diastereoselectivity.
A key method for introducing the desired stereochemistry is the diastereoselective reduction of a precursor ketone, such as an N-protected ethyl 3-oxopiperidine-2-carboxylate. The reducing agent approaches the ketone from the less sterically hindered face, with the orientation of the approach being dictated by the conformation of the piperidine ring and the nature of the substituent at the C-2 position. The interplay between the N-protecting group and the C-2 ester group can create a conformational bias in the ring, thereby influencing the facial selectivity of the reduction and determining the relative stereochemistry of the resulting hydroxyl group at C-3.
For instance, in the synthesis of vicinally functionalized piperidines, nucleophilic additions to related enecarbamate systems have demonstrated excellent stereoselectivity. The addition of organolithium reagents to α-aryl piperidine enecarbamates proceeds with high diastereoselectivity, controlled by the existing α-substituent, to yield cis-2,3-disubstituted products. This highlights how an existing substituent at the C-2 position can effectively control the stereochemical course of a reaction at the adjacent C-3 position.
Furthermore, radical cyclization reactions of acyclic precursors containing chiral centers have been shown to produce 3-hydroxypiperidine (B146073) derivatives with high diastereoselectivity. The pre-existing stereocenters in the acyclic chain guide the formation of the new stereocenters during the ring-closing event.
The table below summarizes examples of substrate-controlled reactions in the synthesis of substituted piperidines, illustrating the general principles applicable to this compound.
| Reaction Type | Substrate | Key Control Element | Outcome |
| Catalytic Reduction | N-Boc-3-oxopiperidine derivative | N-protecting group, existing stereocenters | High diastereoselectivity for syn or anti diol |
| Nucleophilic Addition | α-Aryl piperidine enecarbamate | α-Aryl group | High diastereoselectivity for cis-2,3-disubstituted piperidines |
| Radical Cyclization | Acyclic bromoamine with chiral center | Pre-existing stereocenter in the side chain | High diastereoselectivity in ring formation |
Implications of Stereochemistry for Subsequent Synthetic Transformations and Structural Diversity
The defined stereochemistry of the C-2 and C-3 positions in this compound is fundamental to its utility as a chiral scaffold. The relative and absolute configuration of the hydroxyl and ester groups dictates the conformation of the piperidine ring and the accessibility of these functional groups for further reactions, thereby enabling the synthesis of a diverse array of complex molecules, particularly alkaloids.
The antimalarial alkaloids febrifugine (B1672321) and isofebrifugine (B1241856) serve as prime examples. rsc.orgnih.govcaltech.edu These natural products contain a 2,3-disubstituted piperidine core. Synthetic strategies toward these molecules often rely on a pre-synthesized, enantiomerically pure 3-hydroxypiperidine derivative. The stereochemistry of the starting piperidine directly translates to the stereochemistry of the final natural product. For instance, (2S, 3R)- and (2R, 3S)-isomers of a 3-hydroxypiperidine building block can be selectively transformed into febrifugine and isofebrifugine, respectively.
The stereochemical relationship between the C-2 and C-3 substituents is critical. In the synthesis of febrifugine, a derivative with cis-stereochemistry between the C-2 and C-3 substituents might be required, while the synthesis of an epimer would necessitate a trans-configured starting material. The choice of the specific stereoisomer of this compound or a related derivative is therefore a critical design element in the total synthesis of such complex targets. acs.org
The functional groups of this compound offer multiple handles for synthetic elaboration. The hydroxyl group can be alkylated, acylated, or used as a directing group in subsequent reactions. The ester can be reduced, hydrolyzed, or converted to an amide. The stereochemical orientation of these groups influences the reactivity and the stereochemical outcome of these transformations. For example, an intramolecular cyclization reaction will lead to different fused-ring systems depending on whether the reacting groups are on the same or opposite faces of the piperidine ring. This stereodivergence allows for the creation of significant structural diversity from a single chiral precursor.
The ability to synthesize different stereoisomers of this compound and then use them in subsequent reactions is a powerful tool in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. By systematically varying the stereochemistry at C-2 and C-3, chemists can probe the three-dimensional requirements of a biological target.
Future Research Directions and Unexplored Avenues for Ethyl 3 Hydroxypiperidine 2 Carboxylate
Development of Highly Efficient and Selective Novel Stereoselective Synthetic Pathways
The synthesis of polysubstituted piperidines with precise stereochemical control is a primary objective in organic chemistry. rsc.orgnih.gov While methods exist for creating piperidine (B6355638) derivatives, future research will focus on developing more efficient and highly selective pathways to access specific stereoisomers of ethyl 3-hydroxypiperidine-2-carboxylate.
Current research highlights several promising strategies that could be adapted and refined. One-pot multicomponent reactions, such as the condensation of nitroalkenes, amines, and enones, have shown high efficiency and diastereoselectivity in producing substituted piperidines. acs.org Future work could explore adapting these methods to incorporate the specific functionalities of this compound. Another avenue involves chemo-enzymatic approaches, which combine the selectivity of biocatalysts with the versatility of chemical synthesis. nih.gov For instance, the use of amine oxidases and ene-imine reductases could offer a highly stereoselective route to the piperidine core. nih.gov Researchers recently demonstrated that enzymes like ectoine (B1671093) 5-hydroxylase can hydroxylate 3-carboxylated piperidines, a key step in forming the desired structure. chemistryviews.org
The use of chiral lithium amide bases for symmetry-breaking enolisation reactions in meso-piperidine diesters has also yielded derivatives with excellent enantioselectivity (≥ 98% ee). lookchem.com Applying this concept to precursors of this compound could provide a direct and highly controlled synthetic route.
Table 1: Emerging Stereoselective Synthetic Strategies for Piperidines
| Synthetic Strategy | Key Features | Potential Advantages for Synthesis | Relevant Findings |
|---|---|---|---|
| Multicomponent Reactions | One-pot synthesis combining multiple starting materials (e.g., nitroalkene, amine, enone). | High step economy, potential for diversity-oriented synthesis. | Achieves excellent yields and diastereoselectivity through exocyclic stereochemistry control. acs.org |
| Chemo-enzymatic Dearomatization | Combines chemical synthesis with biocatalytic steps (e.g., using amine oxidases). | High enantio- and regio-selectivity under mild reaction conditions. | Enables asymmetric dearomatization of pyridines to yield stereo-defined piperidines. nih.gov |
| Chiral Base-Mediated Desymmetrization | Utilizes chiral lithium amide bases to deprotonate meso-compounds enantioselectively. | Access to highly enantioenriched products from symmetrical precursors. | Achieves ≥ 98% enantiomeric excess (ee) in the alkylation of meso-piperidine diesters. lookchem.com |
| Biocatalytic C-H Oxidation | Employs enzymes to selectively install hydroxyl groups on the piperidine ring. | High regioselectivity and stereoselectivity on complex scaffolds. | Enzymes like trans-4-proline hydroxylase have been used for scalable C-H oxidation of piperidines. chemistryviews.org |
Exploration of Previously Undiscovered Chemical Transformations and Rearrangement Reactions
The bifunctional nature of this compound, with its secondary alcohol and ester groups, presents a rich platform for exploring novel chemical transformations. Future research will likely delve into previously uncharacterised reactions and rearrangements to generate further molecular diversity from this single scaffold.
One area of interest is the study of hydrogen migration and rearrangement reactions in piperidine-derived radicals. acs.org Quantum chemical calculations have shown that factors like protonation and solvation can significantly influence reaction pathways, favouring specific hydrogen shifts (e.g., 1,2-[N↔C]-H shift) when mediated by a water molecule. acs.org Investigating such radical-mediated transformations with this compound could lead to unexpected and synthetically useful products.
Another avenue involves the ring expansion of related prolinol derivatives to access 3-substituted piperidines, a transformation that can be controlled by thermodynamic or kinetic parameters to yield specific isomers. acs.org Exploring analogous rearrangements starting from derivatives of this compound could provide novel entry points to different heterocyclic systems. The development of new catalytic systems, such as photoredox catalysis, could also unlock new reactivity, enabling transformations like C-H arylation at the α-amino position, which might be followed by epimerization to yield the thermodynamically most stable diastereomer. nih.gov
Advanced Applications in the Synthesis of Novel Complex Molecules with Defined Architectures
The primary value of a building block like this compound lies in its utility for constructing more complex molecules. acs.orgnih.gov Future applications will focus on leveraging its defined stereochemistry to synthesize novel natural products, pharmaceutical analogues, and other complex molecular architectures with high precision.
Inspired by biosynthesis, where simple piperidine intermediates like Δ¹-piperideine are transformed into a vast array of alkaloids, synthetic strategies can use this compound as a cornerstone for building diverse molecular frameworks. rsc.org A vinylogous Mannich-type reaction, for example, has been used to create chiral dihydropyridinone intermediates that serve as versatile precursors for alkaloids like (+)-241D and (-)-epimyrtine. rsc.org this compound is an ideal starting point for similar multi-step syntheses.
Its application in synthesizing analogues of existing drugs is also a significant research direction. For instance, the piperidine moiety is central to the drug Donepezil, and novel 2-substituted 4-piperidones have been used to create analogues. kcl.ac.uk this compound provides a scaffold with additional functionality and stereochemical complexity, enabling the synthesis of next-generation drug candidates with potentially improved pharmacological profiles.
Integration with Emerging Technologies in Chemical Synthesis, such as Flow Chemistry and Automated Synthesis
The integration of this compound chemistry with emerging technologies promises to accelerate discovery and optimize manufacturing processes. Flow chemistry and automated synthesis platforms offer enhanced control, scalability, and efficiency compared to traditional batch methods.
Flow chemistry, which involves performing reactions in a continuously flowing stream, has already been successfully applied to piperidine synthesis. Anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell demonstrates a scalable and efficient method for producing key piperidine intermediates. nih.govresearchgate.net Such electrochemical methods could be adapted for the selective oxidation or functionalization of this compound derivatives, offering a green and efficient synthetic tool. acs.org
Automated synthesis platforms, which leverage robotics and artificial intelligence, can rapidly screen reaction conditions and execute multi-step syntheses. youtube.com These systems can create large libraries of diverse heterocyclic compounds for drug discovery. researchgate.net Integrating this compound as a core building block into these automated workflows would allow for the high-throughput synthesis of novel piperidine derivatives, significantly accelerating the identification of new bioactive molecules. youtube.com
Table 2: Impact of Emerging Technologies on Piperidine Synthesis
| Technology | Principle | Key Advantages | Potential Application |
|---|---|---|---|
| Flow Chemistry | Reactions are conducted in a continuous reactor system. | Enhanced heat and mass transfer, improved safety, easy scalability, integration of multiple steps. nih.gov | Scalable electrochemical functionalization of the piperidine ring. researchgate.net |
| Automated Synthesis | Robotic platforms combined with AI for reaction design, execution, and analysis. | High-throughput screening, rapid optimization, generation of large compound libraries. youtube.comresearchgate.net | Rapid synthesis of a library of analogues from this compound for drug discovery. |
Sophisticated Computational Modeling for Rational Design and Reaction Prediction in New Chemical Spaces
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering a path to rational design and accelerated discovery. For this compound, sophisticated computational modeling will be instrumental in exploring its conformational landscape, predicting its reactivity, and designing novel derivatives with desired properties.
Density Functional Theory (DFT) calculations are widely used to investigate the structural and electronic properties of piperidine derivatives. nih.govresearchgate.net Such studies can predict heats of formation, evaluate thermal stability, and elucidate the conformational preferences of substituted piperidines, such as the preference for an axial fluorine atom due to electrostatic and hyperconjugative interactions. nih.govresearchgate.net Time-dependent DFT (TD-DFT) can further help in understanding the chemical enhancement mechanisms in surface-enhanced Raman scattering (SERS) spectra of piperidines adsorbed on nanoparticles. mdpi.com
Molecular dynamics (MD) simulations can reveal the conformational behavior of piperidine derivatives in different environments, such as in explicit solvent, providing insights into their interactions in a biological context. researchgate.net This is crucial for structure-based drug design, where computational docking and MD simulations are used to predict the binding modes of piperidine-based ligands to target proteins, such as the sigma-1 receptor or cholinesterases. nih.govnih.gov By combining these computational approaches, researchers can rationally design new derivatives of this compound, predict their chemical reactivity, and streamline the discovery of new molecules with significant therapeutic potential. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
